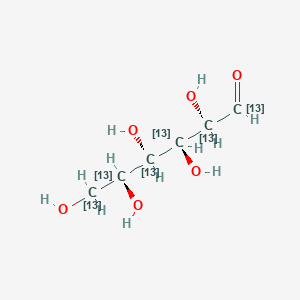

Glucose-13c6

Beschreibung

Eigenschaften

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexanal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGUPFRVQAUEE-AEKYUDOOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13C@H]([13C@H]([13C@@H]([13C@H]([13CH]=O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110187-42-3 |

Source

|

| Record name | D-Glucose-13C6 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110187-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glucose-1,2,3,4,5,6-13C6 min. Chem. 99% min. Isot. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is Glucose-13c6 and its role in metabolic tracing?

An In-depth Technical Guide to Glucose-13C6 and its Role in Metabolic Tracing

Introduction

In the landscape of systems biology, drug development, and biomedical research, understanding the intricate network of cellular metabolism is paramount. Metabolic flux analysis (MFA) provides a powerful lens to quantify the rates (fluxes) of metabolic reactions within a cell, offering unparalleled insights into cellular physiology and function.[1][2] At the core of many MFA studies is the use of stable isotope tracers, with uniformly labeled this compound ([U-13C6]glucose) being one of the most fundamental and widely used tools.

This compound is a form of glucose where all six carbon atoms are the heavy isotope, ¹³C, instead of the naturally more abundant ¹²C. As a stable, non-radioactive isotope, it is safe for use in a wide range of biological systems, from microbial cultures to human subjects.[3] When introduced to cells, this compound is taken up and metabolized just like its unlabeled counterpart. The ¹³C atoms act as a label, allowing researchers to trace their journey through various metabolic pathways.[4] By analyzing the distribution of these ¹³C atoms in downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, one can deduce the activity of specific metabolic pathways.[4][5]

This guide provides a technical overview of this compound, its application in metabolic tracing, detailed experimental protocols, and a comparative analysis of different glucose tracers for researchers, scientists, and drug development professionals.

Core Principles: Tracing the Fate of this compound

The fundamental principle of using this compound is to introduce a labeled substrate and track its transformation. As the ¹³C-labeled glucose enters central carbon metabolism, its carbon backbone is broken down and reassembled by various enzymes, leading to the incorporation of ¹³C atoms into a multitude of downstream metabolites.

-

Entry into Metabolism : this compound enters the cell and is phosphorylated to Glucose-6-Phosphate (G6P), which now contains six ¹³C atoms (denoted as M+6, where 'M' is the mass of the unlabeled metabolite).

-

Glycolysis and Pentose (B10789219) Phosphate (B84403) Pathway (PPP) : From G6P, the ¹³C carbons can proceed through glycolysis, eventually forming two molecules of pyruvate (B1213749) (M+3). Alternatively, they can enter the Pentose Phosphate Pathway (PPP), a key route for generating NADPH and nucleotide precursors.[6] The labeling patterns in PPP intermediates can reveal the relative activity of its oxidative and non-oxidative branches.[7]

-

Tricarboxylic Acid (TCA) Cycle : The M+3 pyruvate can enter the mitochondria and be converted to Acetyl-CoA (M+2). This Acetyl-CoA then condenses with oxaloacetate to enter the TCA cycle. Tracking the ¹³C labels through TCA cycle intermediates like citrate, α-ketoglutarate, and malate (B86768) provides critical information on mitochondrial respiration and anabolic precursor biosynthesis.[4][8] The presence of different mass isotopologues (e.g., M+2, M+3, M+4 in TCA intermediates) reveals the contributions of different entry points and subsequent turns of the cycle.[7]

The following diagram illustrates the flow of ¹³C atoms from this compound through these core pathways.

Data Presentation: Comparative Analysis of 13C-Labeled Glucose Tracers

While this compound is excellent for a general overview of metabolism, other specifically labeled glucose molecules can provide higher precision for certain pathways.[6] The choice of tracer is a critical step in experimental design.[9]

| Tracer | Primary Application | Advantages | Disadvantages |

| [U-¹³C₆]glucose | General metabolic mapping, TCA cycle, Biosynthesis | Labels all carbons, allowing comprehensive tracking of glucose-derived carbons throughout metabolism.[6] Effective for assessing the contribution of glucose to the TCA cycle and anabolism. | Can lead to complex labeling patterns that are challenging to interpret for specific pathway fluxes without advanced computational analysis.[6] |

| [1,2-¹³C₂]glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Provides high precision for estimating fluxes in the upper part of central carbon metabolism.[6][9] Clearly distinguishes between the oxidative and non-oxidative branches of the PPP. | Less informative for the TCA cycle compared to uniformly labeled glucose.[6] |

| [1-¹³C]glucose | Glycolysis, PPP (oxidative branch) | Historically common and relatively inexpensive. The ¹³C is lost as ¹³CO₂ in the oxidative PPP, providing a direct measure of this pathway's activity. | Provides limited information about pathways downstream of the initial steps of glycolysis.[10] Outperformed by other tracers for overall network analysis.[9] |

| [6-¹³C]glucose | Glycolysis, TCA Cycle | The ¹³C label is retained through glycolysis and enters the TCA cycle, making it useful for tracing carbon flow into mitochondrial metabolism. | Provides less information about the pentose phosphate pathway compared to other tracers.[6] |

Experimental Protocols

Rigorous experimental procedures are crucial for obtaining high-quality, reproducible data in ¹³C-MFA studies.[1][2] The following protocols provide a standard workflow for an in vitro experiment using cultured mammalian cells.

Protocol 1: Cell Culture and Isotope Labeling

Materials:

-

Cell line of interest (e.g., A549 lung carcinoma)[9]

-

Standard cell culture medium (e.g., DMEM)

-

Glucose-free DMEM

-

Dialyzed Fetal Bovine Serum (dFBS)

-

[U-13C6]glucose (Cambridge Isotope Laboratories or equivalent)

-

Cell culture plates (e.g., 6-well or 10-cm dishes)

Procedure:

-

Cell Seeding: Seed cells onto culture plates at a density that will result in approximately 80% confluency at the time of the experiment. Allow cells to adhere and grow for 24-48 hours.

-

Preparation of Labeling Medium: Prepare the experimental medium by supplementing glucose-free DMEM with [U-13C6]glucose to the desired final concentration (e.g., 10-25 mM), dFBS, and other necessary supplements like glutamine.

-

Medium Exchange: Aspirate the standard culture medium from the cells. Wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled glucose.

-

Labeling: Add the pre-warmed ¹³C-labeling medium to the cells.

-

Incubation: Return the cells to the incubator and culture for a sufficient duration to approach isotopic steady state. This time varies by cell type and metabolic rates but is often between 6 to 24 hours.[9][11]

Protocol 2: Metabolite Quenching and Extraction

Materials:

-

Ice-cold PBS or 0.9% NaCl

-

Pre-chilled (-80°C) 80% methanol (B129727) (LC-MS grade)[1]

-

Cell scrapers

-

Dry ice

-

Centrifuge capable of 4°C operation

Procedure:

-

Quenching: To halt all enzymatic activity instantly, place the culture plate on a bed of dry ice.[1]

-

Washing: Aspirate the labeling medium. Immediately wash the cell monolayer with a generous volume of ice-cold PBS to remove any remaining extracellular labeled glucose. Aspirate the wash solution completely.[1]

-

Extraction: Add 1 mL of pre-chilled 80% methanol to each well (for a 6-well plate).[1]

-

Cell Lysis: Use a cell scraper to scrape the cells in the cold methanol. Transfer the cell lysate/methanol mixture to a microcentrifuge tube.

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet protein and cell debris.[12]

-

Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube. The sample is now ready for analysis or can be stored at -80°C.

Protocol 3: Mass Spectrometry Analysis (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for analyzing the labeling patterns of central carbon metabolites.[2]

Procedure:

-

Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).

-

Derivatization: To make the polar metabolites volatile for GC analysis, they must be derivatized. A common method is methoximation followed by silylation using agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[1]

-

Add methoxyamine hydrochloride in pyridine (B92270) to the dried extract, vortex, and incubate (e.g., 90 minutes at 30°C).

-

Add MTBSTFA and incubate (e.g., 60 minutes at 60°C) to complete the derivatization.

-

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system.

-

The gas chromatograph separates the derivatized metabolites based on their boiling points and interaction with the column.

-

The mass spectrometer ionizes the eluted metabolites and separates the resulting fragments based on their mass-to-charge ratio (m/z). This provides the mass isotopomer distribution (MID) for each metabolite, revealing the number of ¹³C atoms incorporated.[10]

-

-

Data Analysis: The raw GC-MS data is processed to identify metabolites and quantify their MIDs. This data must be corrected for the natural abundance of ¹³C. The corrected MIDs are then used in computational models to calculate metabolic fluxes.[10]

The overall experimental process can be visualized as a workflow.

Conclusion

This compound is an indispensable tool in modern metabolic research, providing a dynamic and quantitative view of cellular carbon metabolism.[1] By enabling the precise tracing of glucose carbons through interconnected metabolic networks, it allows scientists to elucidate metabolic reprogramming in diseases like cancer, identify bottlenecks in biochemical production, and understand the mechanism of action for novel therapeutics.[5][11] The selection of the appropriate tracer, combined with rigorous experimental protocols and robust computational analysis, empowers researchers to generate high-resolution flux maps that illuminate the complex and fascinating world of cellular metabolism.[1][2]

References

- 1. benchchem.com [benchchem.com]

- 2. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 5. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Comprehensive Analysis of 13C6 Glucose Fate in the Hypoxia-Tolerant Blind Mole Rat Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to D-Glucose-13C6: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of D-Glucose-13C6, a stable isotope-labeled form of glucose that is a critical tool in metabolic research. This document details its applications, experimental protocols for its use in metabolic flux analysis, and visualizations of key metabolic pathways.

Core Physical and Chemical Properties

D-Glucose-13C6, also known as D-glucose-U-13C6, is a form of D-glucose where all six carbon atoms are the 13C isotope. This uniform labeling makes it an invaluable tracer for studying cellular metabolism.[1][2] Its physical and chemical properties are summarized below.

| Property | Value |

| Molecular Formula | ¹³C₆H₁₂O₆ |

| Molecular Weight | 186.11 g/mol [1][2][3] |

| CAS Number | 110187-42-3[1][3] |

| Appearance | White to off-white powder[1] |

| Melting Point | 150-152 °C[1] |

| Solubility | Highly soluble in water (100 mg/mL, may require sonication), insoluble in ether and alcohol.[1] |

| Isotopic Purity | Typically ≥99 atom % ¹³C[1] |

| Optical Activity | [α]²⁵/D +52.0°, c = 2 in H₂O (with a trace of NH₄OH)[1] |

| Storage | Stable at 4°C protected from light and stored under nitrogen. Solutions should be stored at -80°C for up to 6 months or -20°C for 1 month.[1][3] |

Caption: Summary of the key physical and chemical properties of D-Glucose-13C6.

Applications in Metabolic Research

D-Glucose-13C6 is a powerful tool for tracing the metabolic fate of glucose in biological systems. Its primary application is in metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions.[2][4] By introducing D-Glucose-13C6 into a biological system, researchers can track the incorporation of the ¹³C label into various downstream metabolites using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][4] This allows for the elucidation of metabolic pathways and the identification of changes in metabolic activity in response to genetic modifications, disease states, or drug treatments.[5]

Key metabolic pathways studied using D-Glucose-13C6 include:

-

Glycolysis: The pathway that converts glucose into pyruvate.[1]

-

Tricarboxylic Acid (TCA) Cycle: A series of chemical reactions to release stored energy.[1][4]

-

Pentose Phosphate Pathway (PPP): A metabolic pathway parallel to glycolysis that generates NADPH and pentoses.[1][5]

Experimental Protocols

Cell Culture Labeling and Metabolite Extraction

This protocol provides a general guideline for labeling adherent cell lines with D-Glucose-13C6 and extracting metabolites for analysis. Optimization for specific cell types and experimental conditions is recommended.[5]

Materials:

-

Adherent cells of interest

-

Standard growth medium

-

Glucose-free culture medium

-

D-Glucose-13C6

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

-80°C 80% methanol (B129727)

-

Cell scraper

-

Microcentrifuge tubes

-

Dry ice

Procedure:

-

Cell Seeding:

-

Culture cells in standard growth medium until they reach the desired confluency (typically 70-90% at the time of harvest).[5]

-

-

Preparation of Labeling Medium:

-

Isotopic Labeling:

-

Aspirate the standard growth medium from the cells.

-

Gently wash the cells once with pre-warmed, ice-cold PBS.[5]

-

Immediately add the pre-warmed D-Glucose-13C6 labeling medium to the cells.[5]

-

Incubate the cells for a period sufficient to approach isotopic steady state. This time should be determined empirically based on the metabolic pathway of interest.[5]

-

-

Metabolite Extraction (Quenching):

-

Prepare a dry ice/ethanol bath and pre-chill microcentrifuge tubes containing 1 mL of -80°C 80% methanol.[5]

-

At the end of the labeling period, rapidly aspirate the labeling medium.[5]

-

To quench metabolic activity, place the culture plate on a bed of dry ice.[5]

-

Immediately add 1 mL of the -80°C 80% methanol to each well.[5]

-

Scrape the cells in the cold methanol and transfer the cell lysate/methanol mixture to the pre-chilled microcentrifuge tubes.[5]

-

-

Sample Processing:

-

Vortex the tubes vigorously.

-

Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.[5]

-

Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube.

-

The metabolite extracts can be stored at -80°C or dried under a stream of nitrogen before derivatization or resuspension for analysis.[5]

-

Caption: Experimental workflow for D-Glucose-13C6 labeling in cell culture.

NMR Spectroscopy Analysis

NMR spectroscopy is a powerful technique for determining the isotopic enrichment and positional isotopomers of metabolites.

Sample Preparation:

-

Dried metabolite extracts should be resuspended in a deuterated solvent, typically D₂O, containing a known concentration of an internal standard (e.g., DSS or TSP).

Typical 1D ¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).[6]

-

Transmitter Frequency: Centered on the carbohydrate region.

-

Spectral Width: Appropriate for observing all expected ¹³C signals.

-

Acquisition Time: Sufficient to achieve good resolution.

-

Relaxation Delay: 1-2 seconds to ensure full relaxation of the carbon nuclei.

-

Number of Scans: Dependent on sample concentration, typically several thousand scans.

Typical 2D ¹H-¹³C HSQC Acquisition Parameters:

-

Pulse Program: An edited HSQC with gradient selection (e.g., hsqcedetgpsp on Bruker systems) is recommended to differentiate CH, CH₂, and CH₃ groups.[7]

-

Spectral Width (¹H): ~6-8 ppm, centered around the carbohydrate proton region (~4.0 ppm).[7]

-

Spectral Width (¹³C): ~80-100 ppm, covering the expected glucose carbon region (60-100 ppm).[7]

-

Number of Increments (F1): 256 to 512.[7]

-

Number of Scans (NS): 4 to 16 per increment.[7]

-

Relaxation Delay (D1): 1.5-2.0 seconds.[7]

-

¹JCH Coupling Constant: Optimized for ~145 Hz.[7]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive technique for the analysis of volatile metabolites. Sugars and other polar metabolites require derivatization to increase their volatility.

Derivatization (Oximation-Silylation): This is a common two-step derivatization method for sugars.

-

Oximation:

-

Dry the metabolite extract completely under a stream of nitrogen or by lyophilization.[8]

-

Prepare a 40 mg/mL solution of ethoxylamine hydrochloride (EtOx) in pyridine.[8]

-

Add 200 µL of the EtOx solution to approximately 2 mg of the dried sample.[8]

-

Cap the vial, vortex, and heat at 70°C for 30 minutes.[8]

-

Cool to room temperature.[8]

-

-

Silylation:

Typical GC-MS Parameters:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp to 300°C at 10°C/minute.

-

Hold at 300°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

-

Mass Spectrometer:

-

Operate in electron ionization (EI) mode at 70 eV.

-

Scan range: m/z 50-600.

-

Metabolic Pathway Visualizations

The following diagrams illustrate the flow of the ¹³C label from D-Glucose-13C6 through key metabolic pathways. The red color indicates the ¹³C-labeled carbon atoms.

Caption: ¹³C labeling pattern in Glycolysis from D-Glucose-¹³C₆.

References

- 1. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

- 2. benchchem.com [benchchem.com]

- 3. A Convenient LC-MS Method for Assessment of Glucose Kinetics In Vivo with D-[13C6]Glucose as a Tracer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic Flux â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

The Carbon Road: A Technical Guide to Glucose-13C6 Isotopic Labeling in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles, applications, and methodologies surrounding the use of Glucose-13C6 as a stable isotope tracer in metabolic research. Uniformly labeled with a heavy carbon isotope at all six positions, this compound is a powerful tool for elucidating the intricate network of metabolic pathways that underpin cellular function, disease pathogenesis, and therapeutic response. By tracing the journey of these labeled carbon atoms, researchers can gain unprecedented insights into the dynamic nature of metabolism, paving the way for novel diagnostic and therapeutic strategies.

Core Principles of this compound Isotopic Labeling

The fundamental principle of using this compound lies in its ability to act as a metabolic tracer. When introduced into a biological system, cells take up and metabolize this "heavy" glucose in the same manner as its naturally abundant, unlabeled counterpart (¹²C-glucose). As this compound is processed through various metabolic pathways, the ¹³C atoms are incorporated into a multitude of downstream metabolites.

The key to this technique is the ability to distinguish and quantify these ¹³C-labeled metabolites from their unlabeled endogenous pools. This is primarily achieved through two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] By measuring the mass isotopologue distribution (MID)—the relative abundance of a metabolite with different numbers of ¹³C atoms—researchers can deduce the activity of specific metabolic pathways. This powerful methodology, known as ¹³C Metabolic Flux Analysis (¹³C-MFA), allows for the quantification of the rates (fluxes) of metabolic reactions within a cell.[1][2]

Data Presentation: Quantitative Insights from Isotopic Labeling

The quantitative data derived from this compound tracing experiments provides a detailed snapshot of cellular metabolism. This data is typically presented in tables that summarize the isotopic enrichment in key metabolites, allowing for a clear comparison between different experimental conditions.

Table 1: Representative ¹³C Isotopic Enrichment in Central Carbon Metabolites

This table illustrates the percentage of ¹³C enrichment in key metabolites of central carbon metabolism after incubating cells with this compound. This data provides a quantitative measure of the contribution of glucose to the synthesis of these molecules.

| Metabolite | Pathway | % ¹³C Enrichment (Condition A) | % ¹³C Enrichment (Condition B) |

| Glucose-6-Phosphate | Glycolysis / PPP | 95% | 93% |

| Fructose-1,6-bisphosphate | Glycolysis | 94% | 92% |

| 3-Phosphoglycerate | Glycolysis | 90% | 85% |

| Pyruvate (B1213749) | Glycolysis | 88% | 82% |

| Lactate | Fermentation | 88% | 81% |

| Citrate (B86180) | TCA Cycle | 75% | 65% |

| α-Ketoglutarate | TCA Cycle | 72% | 60% |

| Succinate | TCA Cycle | 70% | 58% |

| Malate | TCA Cycle | 73% | 62% |

| Ribose-5-Phosphate | Pentose Phosphate Pathway | 60% | 75% |

Table 2: Metabolic Flux Ratios Determined by this compound Tracing

This table presents calculated flux ratios for key branch points in metabolism, offering insights into how cells partition carbon between different pathways under varying conditions.

| Metabolic Flux Ratio | Description | Flux Ratio (Condition A) | Flux Ratio (Condition B) |

| Glycolysis / Pentose Phosphate Pathway | The relative flux of glucose through glycolysis versus the oxidative arm of the PPP. | 3.5 : 1 | 2.8 : 1 |

| Pyruvate Dehydrogenase / Pyruvate Carboxylase | The partitioning of pyruvate entering the TCA cycle via Acetyl-CoA versus anaplerosis. | 5.2 : 1 | 4.1 : 1 |

| TCA Cycle / Fatty Acid Synthesis | The proportion of citrate exported from the TCA cycle for lipid synthesis. | 8.0 : 1 | 6.5 : 1 |

Experimental Protocols

Detailed and rigorous experimental procedures are critical for obtaining high-quality and reproducible data in this compound tracing studies. The following sections provide detailed methodologies for key experiments.

Protocol 1: ¹³C-Glucose Labeling and Metabolite Extraction from Mammalian Cells

This protocol outlines the steps for labeling adherent mammalian cells with this compound and subsequently extracting intracellular metabolites for analysis.

Materials:

-

Adherent mammalian cells of interest

-

Complete cell culture medium

-

Glucose-free cell culture medium

-

This compound (uniformly labeled)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

80% Methanol (B129727) (LC-MS grade), pre-chilled to -80°C

-

Cell scraper

-

Centrifuge capable of 4°C and >15,000 x g

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow to the desired confluency (typically 70-80%).

-

Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with the desired concentration of this compound (e.g., 10 mM) and dFBS. Warm the medium to 37°C.

-

Initiation of Labeling:

-

Aspirate the existing culture medium.

-

Wash the cells once with pre-warmed PBS.

-

Add the pre-warmed ¹³C-labeling medium to the cells.

-

-

Incubation: Incubate the cells under standard culture conditions (37°C, 5% CO₂) for a duration sufficient to approach isotopic steady-state. This time should be optimized for the specific cell line and pathways of interest (typically ranging from 6 to 24 hours).

-

Metabolite Quenching and Extraction:

-

Aspirate the labeling medium.

-

Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled glucose.

-

Add 1 mL of pre-chilled (-80°C) 80% methanol to each well (for a 6-well plate) to quench all enzymatic activity.

-

Place the culture plates on dry ice for 10 minutes.

-

Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Vortex the samples vigorously for 30 seconds.

-

Incubate on ice for 20 minutes to precipitate proteins.

-

Centrifuge at >15,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant containing the metabolites to a new tube.

-

The metabolite extract can be stored at -80°C until analysis.

-

Protocol 2: LC-MS Analysis of ¹³C-Labeled Metabolites

This protocol provides a general framework for the analysis of ¹³C-labeled metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

-

Metabolite extracts from Protocol 1

-

LC-MS grade water

-

LC-MS grade acetonitrile (B52724)

-

LC-MS grade formic acid or ammonium (B1175870) hydroxide (B78521) (for mobile phase modification)

-

A suitable LC column for polar metabolite separation (e.g., HILIC or reversed-phase ion-pairing)

-

A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

-

Sample Preparation:

-

Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extracts in a known volume of an appropriate solvent (e.g., 50% acetonitrile in water) suitable for the LC method.

-

-

LC Separation:

-

Inject a defined volume of the reconstituted sample onto the LC system.

-

Separate the metabolites using a gradient elution method optimized for the specific class of metabolites being analyzed.

-

-

Mass Spectrometry Detection:

-

Operate the mass spectrometer in a full scan mode to acquire data over a relevant mass range (e.g., m/z 70-1000).

-

Use an electrospray ionization (ESI) source in either positive or negative ion mode, depending on the metabolites of interest.

-

Ensure the mass resolution is sufficient to distinguish between isotopologues.

-

-

Data Analysis:

-

Process the raw LC-MS data using specialized software (e.g., Xcalibur, MassHunter, or open-source platforms).

-

Identify peaks corresponding to metabolites of interest based on their accurate mass and retention time.

-

Extract the mass isotopologue distributions (MIDs) for each identified metabolite.

-

Correct the MIDs for the natural abundance of ¹³C and other heavy isotopes.

-

Protocol 3: NMR Spectroscopy Analysis of ¹³C-Labeled Metabolites

This protocol describes a general approach for analyzing ¹³C-labeled metabolites using Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

-

Metabolite extracts from Protocol 1

-

Deuterium oxide (D₂O)

-

Internal standard (e.g., DSS or TSP)

-

5 mm NMR tubes

-

High-field NMR spectrometer (≥600 MHz)

Procedure:

-

Sample Preparation:

-

Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extracts in a known volume of D₂O containing a precise concentration of an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a one-dimensional (1D) ¹H NMR spectrum to assess the overall composition of the sample.

-

Acquire a 1D ¹³C NMR spectrum (with proton decoupling) to directly observe the ¹³C-labeled carbons.

-

For more detailed structural information and assignment, acquire two-dimensional (2D) NMR spectra, such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) and ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation).

-

-

NMR Data Processing and Analysis:

-

Process the NMR spectra using appropriate software (e.g., TopSpin, Mnova).

-

Assign the signals in the spectra to specific metabolites using databases (e.g., HMDB, BMRB) and by comparing with standards.

-

Quantify the ¹³C enrichment at specific carbon positions by analyzing the intensities of the ¹³C satellites in the ¹H spectra or directly from the ¹³C spectra.

-

Mandatory Visualizations: Metabolic Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key metabolic pathways traced by this compound and a general experimental workflow.

Caption: Central carbon metabolism showing the fate of this compound.

Caption: The Tricarboxylic Acid (TCA) Cycle with labeled inputs.

Caption: A generalized experimental workflow for this compound tracing.

References

An In-depth Technical Guide on the Applications of Uniformly Labeled Glucose in Cellular Metabolism

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope tracing using uniformly labeled glucose, most commonly [U-¹³C₆]glucose, is a powerful and indispensable technique in the field of cellular metabolism research. By replacing the naturally abundant ¹²C atoms with the heavy isotope ¹³C at all six carbon positions, researchers can meticulously track the metabolic fate of glucose as it traverses the intricate network of biochemical pathways within a cell. This approach, often coupled with advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, provides a dynamic and quantitative snapshot of cellular metabolism.[1] This technical guide offers a comprehensive overview of the core principles, experimental methodologies, data interpretation, and applications of uniformly labeled glucose in elucidating cellular metabolic states, with a particular focus on its relevance in disease research and drug development.

The core principle behind using uniformly labeled glucose lies in its ability to introduce a traceable atomic signature into the cellular metabolic pool. As [U-¹³C₆]glucose is taken up by cells and catabolized, the ¹³C atoms are incorporated into a multitude of downstream metabolites. By analyzing the mass isotopologue distributions (MIDs) of these metabolites, which are the relative abundances of molecules with different numbers of ¹³C atoms, one can deduce the activity of various metabolic pathways.[2] This technique, known as ¹³C Metabolic Flux Analysis (¹³C-MFA), allows for the precise quantification of the rates (fluxes) of metabolic reactions, offering profound insights into the metabolic reprogramming that occurs in various physiological and pathological states, such as cancer.[1]

Core Applications in Cellular Metabolism

The use of uniformly labeled glucose is instrumental in dissecting the central carbon metabolism, which encompasses a series of interconnected pathways vital for energy production, biosynthesis, and redox balance.

Glycolysis

Glycolysis is the metabolic pathway that converts glucose into pyruvate (B1213749). By supplying cells with [U-¹³C₆]glucose, the resulting pyruvate will be fully labeled with three ¹³C atoms (M+3).[3] The detection of M+3 lactate (B86563), the end product of anaerobic glycolysis, provides unequivocal evidence of glycolytic activity.[4][5] This is particularly crucial in cancer research, where many tumor cells exhibit elevated rates of glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect".[6][7] Monitoring the flux of ¹³C from glucose to lactate can thus serve as a direct indicator of glycolytic output and the extent of this metabolic reprogramming.[8]

Pentose (B10789219) Phosphate (B84403) Pathway (PPP)

The pentose phosphate pathway (PPP) is a crucial branch of glucose metabolism that runs parallel to glycolysis. It is a primary source of NADPH, which is essential for antioxidant defense and reductive biosynthesis, and produces precursors for nucleotide synthesis.[9] Uniformly labeled glucose can be used to trace carbon flow into the PPP. For instance, the metabolism of [U-¹³C₆]glucose through the oxidative PPP results in the formation of M+5 labeled ribose-5-phosphate, a key precursor for nucleotides.[10]

Tricarboxylic Acid (TCA) Cycle

The tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, is the central hub of cellular respiration, where acetyl-CoA derived from carbohydrates, fats, and proteins is oxidized to generate ATP. When cells are cultured with [U-¹³C₆]glucose, the resulting pyruvate enters the mitochondria and is converted to M+2 acetyl-CoA, which then enters the TCA cycle.[3] In the first turn of the cycle, this leads to the generation of M+2 labeled TCA cycle intermediates such as citrate, succinate, fumarate, and malate.[9][10] Subsequent turns of the cycle can lead to the formation of M+4 and M+6 intermediates.[9] The relative abundance of these different isotopologues provides valuable information about the contribution of glucose to the TCA cycle and the activity of anaplerotic reactions that replenish TCA cycle intermediates.

Experimental Protocols

The successful implementation of stable isotope tracing with uniformly labeled glucose requires meticulous attention to experimental detail. The following protocols provide a general framework for in vitro cell culture labeling experiments.

Protocol 1: Cell Culture and Labeling

1. Media Preparation:

-

Start with a glucose-free basal medium (e.g., DMEM, RPMI-1640).

-

Supplement the medium with 10% dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled glucose from the serum.[1][2]

-

Add other necessary supplements such as L-glutamine and antibiotics.

-

Dissolve [U-¹³C₆]-D-glucose in the prepared medium to the desired final concentration, which should typically match the glucose concentration in the standard growth medium (e.g., 11-25 mM).[2]

-

Sterile filter the complete labeling medium using a 0.22 µm filter.[2]

2. Cell Seeding:

-

For adherent cells, seed them in multi-well plates (e.g., 6-well plates) at a density that will ensure they are in the exponential growth phase and reach 70-80% confluency at the time of harvest.[2]

-

For suspension cells, seed at a density that allows for a sufficient number of cells for metabolite extraction.

-

Culture the cells overnight in their standard growth medium to allow for attachment and recovery.

3. Initiation of Labeling:

-

For adherent cells, aspirate the standard growth medium and wash the cells once with pre-warmed, sterile phosphate-buffered saline (PBS).[2]

-

For suspension cells, gently pellet the cells by centrifugation, wash once with pre-warmed PBS, and resuspend in the labeling medium.[2]

-

Add the pre-warmed ¹³C-labeling medium to the cells and return them to the incubator (37°C, 5% CO₂). The duration of labeling will depend on the specific metabolic pathways and metabolites of interest, as different metabolite pools reach isotopic steady state at different rates.

Protocol 2: Metabolite Quenching and Extraction

1. Quenching Metabolic Activity:

-

This is a critical step to instantaneously halt all enzymatic activity.

-

For adherent cells, rapidly aspirate the labeling medium and immediately place the culture plate on dry ice or in a liquid nitrogen bath.[1][2]

-

For suspension cells, pellet the cells by centrifugation and quickly aspirate the supernatant.

2. Metabolite Extraction:

-

Add 1 mL of ice-cold (-80°C) 80% methanol (B129727) to each well of a 6-well plate (for adherent cells) or to the cell pellet (for suspension cells).[2][11]

-

For adherent cells, use a cell scraper to scrape the cells into the cold methanol.[1][2]

-

Transfer the cell lysate/methanol mixture to a microcentrifuge tube.

3. Cell Lysis and Protein Precipitation:

-

Vortex the tubes vigorously to ensure complete cell lysis.

-

Incubate the samples at -80°C for at least 20 minutes to facilitate protein precipitation.[2]

4. Sample Clarification:

-

Centrifuge the samples at high speed (>16,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.[2]

-

Carefully transfer the supernatant, which contains the intracellular metabolites, to a new tube for analysis.

Protocol 3: Analytical Methods

1. Mass Spectrometry (MS):

-

MS is a highly sensitive technique for detecting and quantifying ¹³C-labeled metabolites.

-

Liquid chromatography-mass spectrometry (LC-MS) is commonly used to separate complex mixtures of metabolites before MS analysis.[12]

-

High-resolution mass spectrometers, such as Orbitrap or FT-ICR instruments, are required to accurately differentiate between ¹³C-labeled isotopologues.[13]

-

The data obtained consists of mass isotopologue distributions (MIDs) for various metabolites, which can then be used for metabolic flux analysis.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

NMR spectroscopy is another powerful technique for analyzing ¹³C-labeled metabolites.[14]

-

¹³C NMR can directly observe and quantify ¹³C-labeled isotopomers, and the splitting patterns due to ¹³C-¹³C J-coupling provide information about the labeling pattern.[4][14]

-

2D NMR techniques, such as ¹H-¹³C HSQC, can provide even more detailed structural information.[4][14]

Data Presentation and Interpretation

The quantitative data obtained from uniformly labeled glucose tracing experiments is typically presented in tables that summarize the mass isotopologue distributions (MIDs) of key metabolites. This allows for a clear comparison of metabolic states between different experimental conditions.

Table 1: Mass Isotopologue Distribution of Glycolytic and TCA Cycle Intermediates

| Metabolite | Mass Isotopologue | Condition A (%) | Condition B (%) |

| Pyruvate | M+0 | 5.2 ± 0.8 | 10.5 ± 1.2 |

| M+3 | 94.8 ± 0.8 | 89.5 ± 1.2 | |

| Lactate | M+0 | 6.1 ± 1.1 | 12.3 ± 1.5 |

| M+3 | 93.9 ± 1.1 | 87.7 ± 1.5 | |

| Citrate | M+0 | 15.3 ± 2.1 | 25.4 ± 3.0 |

| M+2 | 70.1 ± 3.5 | 60.2 ± 4.1 | |

| M+4 | 10.5 ± 1.5 | 9.8 ± 1.3 | |

| M+6 | 4.1 ± 0.7 | 4.6 ± 0.8 | |

| Succinate | M+0 | 20.7 ± 2.5 | 30.1 ± 3.2 |

| M+2 | 65.4 ± 4.0 | 55.9 ± 4.5 | |

| M+4 | 13.9 ± 1.8 | 14.0 ± 2.0 |

Data are representative and presented as mean ± standard deviation.

Table 2: Relative Fluxes through Central Carbon Metabolism

| Metabolic Flux | Condition A (Normalized) | Condition B (Normalized) |

| Glycolysis | 100 | 85 |

| Pentose Phosphate Pathway | 15 | 25 |

| TCA Cycle (from Glucose) | 60 | 45 |

| Anaplerosis | 20 | 30 |

Fluxes are normalized to the glycolytic flux in Condition A. These values are derived from computational modeling of the MID data.

Visualization of Metabolic Pathways and Workflows

Visualizing the flow of ¹³C atoms through metabolic pathways is crucial for understanding the experimental results. The following diagrams were generated using the Graphviz DOT language.

Caption: Carbon flow from uniformly labeled glucose through glycolysis and the TCA cycle.

Caption: Tracing of uniformly labeled glucose carbons through the Pentose Phosphate Pathway.

Caption: A high-level overview of the experimental workflow for stable isotope tracing.

Conclusion and Future Directions

The application of uniformly labeled glucose in cellular metabolism studies has revolutionized our understanding of metabolic networks in health and disease. This powerful technique allows for the quantitative assessment of metabolic fluxes, providing critical insights into the metabolic adaptations that drive various pathologies, particularly cancer.[15] The detailed experimental protocols and data analysis frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to employ this technology in their own work.

Future advancements in analytical instrumentation, computational modeling, and the development of novel isotopic tracers will continue to expand the scope and precision of metabolic flux analysis.[16] The integration of ¹³C tracing with other "omics" technologies, such as proteomics and transcriptomics, will undoubtedly provide a more holistic and systems-level understanding of cellular function. As we continue to unravel the complexities of cellular metabolism, the use of uniformly labeled glucose will remain a cornerstone of this exciting and rapidly evolving field, paving the way for the development of novel therapeutic strategies that target metabolic vulnerabilities in a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 4. 13C glucose labelling studies using 2D NMR are a useful tool for determining ex vivo whole organ metabolism during hypothermic machine perfusion of kidneys - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. benchchem.com [benchchem.com]

- 7. d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HMTMetabolic Flux Analysis | HMT [en.humanmetabolome.com]

- 9. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ckisotopes.com [ckisotopes.com]

- 12. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

Glucose-13c6 as a tracer for glycolysis and TCA cycle studies

An In-depth Technical Guide to Using Glucose-13C6 as a Tracer for Glycolysis and TCA Cycle Studies

Introduction

Stable isotope tracing has become a foundational technique for investigating cellular metabolism, offering a dynamic view of pathway activity that endpoint metabolite measurements cannot provide.[1] By supplying cells with substrates labeled with stable isotopes like carbon-13 (¹³C), researchers can track the transformation of these molecules through metabolic networks.[2] This methodology, known as ¹³C Metabolic Flux Analysis (¹³C-MFA), is crucial for understanding metabolic reprogramming in disease, elucidating drug mechanisms, and identifying new therapeutic targets.[1]

This guide provides a comprehensive overview of the principles and protocols for using uniformly labeled [U-¹³C₆]glucose to trace carbon fate through two central metabolic pathways: glycolysis and the tricarboxylic acid (TCA) cycle. It is intended for researchers, scientists, and drug development professionals seeking to implement this powerful technique.

Core Principles of ¹³C-Glucose Tracing

The foundation of ¹³C-MFA lies in introducing a ¹³C-labeled substrate into a biological system and measuring its incorporation into downstream metabolites.[3] When cells are cultured in a medium where standard glucose (¹²C₆) is replaced by [U-¹³C₆]glucose, the labeled carbon atoms are processed through metabolic pathways.[4] As the ¹³C-glucose is metabolized, the ¹³C atoms are incorporated into glycolytic and TCA cycle intermediates.[3]

The specific pattern of ¹³C enrichment in these metabolites, known as the mass isotopologue distribution (MID), is a direct result of the relative activities of the metabolic pathways.[3] Analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy are used to measure these MIDs, allowing for the quantification of metabolic fluxes.[2][5]

For instance, the metabolism of [U-¹³C₆]glucose (M+6) through glycolysis results in two molecules of fully labeled pyruvate (B1213749) (M+3).[6] This M+3 pyruvate can then enter the TCA cycle. The pyruvate dehydrogenase (PDH) pathway converts M+3 pyruvate into M+2 acetyl-CoA, which combines with oxaloacetate to form M+2 citrate (B86180) in the first turn of the cycle.[5][6] Alternatively, pyruvate can enter the TCA cycle via anaplerosis, where pyruvate carboxylase (PC) converts M+3 pyruvate into M+3 oxaloacetate.[7] Tracking the distribution of these labeled carbons provides a detailed map of metabolic activity.[4]

Caption: Carbon tracing from [U-¹³C₆]glucose through glycolysis and the TCA cycle.

Experimental Protocols

Rigorous experimental procedures are essential for obtaining high-quality data in ¹³C tracing studies.[3] This section outlines a generalized protocol for adherent mammalian cells.

Protocol 1: Cell Culture and Isotope Labeling

This protocol details the preparation of labeling medium and the incubation of cells with the ¹³C-glucose tracer.

-

Media Preparation :

-

Prepare a glucose-free basal medium (e.g., DMEM, RPMI-1640).[8]

-

Supplement the medium with 10% dialyzed Fetal Bovine Serum (dFBS). Dialyzed serum is critical to minimize the presence of unlabeled glucose and other small molecules that could dilute the tracer.[8][9]

-

Dissolve [U-¹³C₆]glucose in the prepared medium to a final concentration that matches the standard growth medium (e.g., 11-25 mM).[8]

-

Sterile filter the complete labeling medium using a 0.22 µm filter.[1][10]

-

-

Cell Seeding :

-

Seed adherent cells in 6-well plates at a density that ensures they are in an exponential growth phase and reach 70-80% confluency at the time of harvest.[8] A typical seeding density is between 0.2 - 1.0 x 10⁶ cells/well.[8]

-

Culture cells overnight in their standard growth medium to allow for attachment and recovery.[8]

-

-

Isotopic Labeling :

-

One hour before introducing the tracer, replace the standard medium with fresh, unlabeled medium supplemented with dialyzed FBS. This ensures cells are in a similar metabolic state before the experiment begins.[11]

-

To start the labeling, aspirate the standard medium, wash the cells once with pre-warmed, sterile phosphate-buffered saline (PBS), and immediately add the pre-warmed ¹³C-labeling medium.[8][10]

-

Incubate the cells for the desired period (e.g., 24 hours to approach isotopic steady state).[6][10] The optimal time depends on the pathway of interest; glycolytic intermediates label within minutes, while TCA cycle intermediates can take several hours.[7][9]

-

Protocol 2: Metabolite Quenching and Extraction

This is a critical step to instantly halt all enzymatic activity and preserve the metabolic state of the cells.[8]

-

Quenching :

-

Extraction :

-

Add 1 mL of ice-cold (-80°C) 80% methanol (B129727) to each well.[8][10]

-

Using a cell scraper, scrape the cells into the cold methanol and transfer the entire cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.[1][10]

-

Vortex the tubes vigorously to ensure complete cell lysis.[10]

-

Incubate the lysate at -80°C for at least 20 minutes to precipitate proteins.[8]

-

-

Sample Collection :

-

Centrifuge the samples at high speed (>16,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.[8]

-

Carefully transfer the supernatant, which contains the intracellular metabolites, to a new clean tube for analysis.[8][10] The metabolite extracts can be stored at -80°C or dried for analysis.[10]

-

Protocol 3: Mass Spectrometry Analysis

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly used to analyze the isotopic enrichment of metabolites.[4][12]

-

Sample Preparation (for GC-MS) :

-

MS Analysis :

-

Inject the prepared sample into the GC-MS or LC-MS system.[3] The system separates the individual metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, revealing the mass isotopologue distributions (MIDs).[5]

-

High-resolution mass spectrometers are required to differentiate ¹³C-labeled isotopologues from other molecules with similar masses.[13]

-

Caption: High-level experimental workflow for ¹³C-glucose metabolic tracing studies.

Data Presentation and Interpretation

The output of a ¹³C tracing experiment is a quantitative map of isotope labeling across numerous metabolites. This data is typically presented as fractional enrichment, indicating the percentage of a metabolite pool that contains ¹³C atoms.

Quantitative Data Summary

The following tables summarize key experimental parameters and the expected labeling patterns for major metabolites derived from [U-¹³C₆]glucose.

Table 1: Recommended Cell Culture and Labeling Conditions

| Parameter | Recommendation | Notes |

|---|---|---|

| Cell Seeding Density (6-well) | 0.2 - 1.0 x 10⁶ cells/well | Aim for 70-80% confluency at harvest to ensure cells are in exponential growth.[8] |

| Culture Medium | Glucose-free basal medium | Supplement with dialyzed FBS to minimize unlabeled carbon sources.[8][9] |

| Serum Concentration | 10% dialyzed FBS | Standard concentration, can be adjusted based on cell line needs.[8] |

| ¹³C-Glucose Concentration | 11-25 mM | Should match the glucose concentration in the standard growth medium.[8] |

| Labeling Incubation Time | Minutes to >24 hours | Short times for glycolysis, longer for TCA cycle and downstream pathways to reach isotopic steady state.[7][10] |

Table 2: Expected Mass Isotopologues from [U-¹³C₆]Glucose

| Metabolite | Pathway | Expected Isotopologue (M+) | Carbon Source |

|---|---|---|---|

| 3-Phosphoglycerate | Glycolysis | M+3 | Direct from glucose |

| Pyruvate | Glycolysis | M+3 | Direct from glucose[6] |

| Lactate | Fermentation | M+3 | From M+3 Pyruvate[6] |

| Citrate / Isocitrate | TCA Cycle (1st turn) | M+2 | From M+2 Acetyl-CoA[6] |

| α-Ketoglutarate | TCA Cycle (1st turn) | M+2 | From M+2 Citrate[6] |

| Malate / Fumarate | TCA Cycle (1st turn) | M+2 | From M+2 Succinate[6] |

| Malate / Aspartate | Pyruvate Anaplerosis | M+3 | From M+3 Oxaloacetate via Pyruvate Carboxylase[7] |

| Citrate | TCA Cycle (2nd turn) | M+4 | From M+2 Acetyl-CoA + M+2 Oxaloacetate[6] |

Interpreting Labeling Patterns

The distribution of mass isotopologues provides deep insights into pathway utilization:

-

Glycolysis : High fractional enrichment of M+3 in pyruvate and lactate confirms active glycolysis.[6]

-

TCA Cycle Entry : The presence of M+2 citrate, α-ketoglutarate, and malate indicates that glucose-derived carbon is entering the TCA cycle via pyruvate dehydrogenase (PDH).[6]

-

Pyruvate Anaplerosis : The detection of M+3 malate or aspartate (a surrogate for oxaloacetate) is a key indicator of pyruvate entering the TCA cycle via pyruvate carboxylase (PC), a process that replenishes TCA cycle intermediates.[7] To confirm this, the M+3 fraction in malate should be compared to the M+3 fraction in succinate, as the latter is not directly formed by anaplerosis in the first turn.[7][14]

-

TCA Cycle Turns : The appearance of M+4 isotopologues in TCA cycle intermediates like citrate and malate signifies that labeled carbons have completed at least one full turn of the cycle.[6]

Conclusion

Metabolic flux analysis using [U-¹³C₆]glucose is a powerful technique for quantitatively assessing the activity of central carbon metabolism.[3] It provides unparalleled insight into how cells utilize glucose, revealing metabolic shifts in response to genetic alterations, disease states, or therapeutic interventions.[3][15] By combining careful experimental design, meticulous execution of protocols, and robust data analysis, researchers can generate high-resolution flux maps to illuminate the complex and dynamic nature of cellular metabolism.

References

- 1. benchchem.com [benchchem.com]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. benchchem.com [benchchem.com]

- 4. Comprehensive Analysis of 13C6 Glucose Fate in the Hypoxia-Tolerant Blind Mole Rat Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 6. researchgate.net [researchgate.net]

- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]

- 12. Isotopic tracing with carbon-13 in primary hepatocytes [protocols.io]

- 13. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 14. vanderbilt.edu [vanderbilt.edu]

- 15. youtube.com [youtube.com]

The Significance of Carbon-13 Labeled Glucose in Metabolomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Cellular Metabolism with Stable Isotope Tracing

Metabolic Flux Analysis (MFA) is a powerful technique for the quantitative study of metabolic reaction rates (fluxes) within a biological system. A cornerstone of MFA is the use of stable isotope tracers, such as Carbon-13 (¹³C) labeled glucose, to track the fate of atoms through intricate metabolic networks. By introducing ¹³C-glucose into cell cultures or in vivo models, researchers can precisely trace how carbon atoms are incorporated into downstream metabolites. This methodology, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), provides a detailed and dynamic snapshot of cellular metabolism, revealing the activity of key pathways crucial for cell growth, proliferation, and response to therapeutic interventions.

The fundamental principle of ¹³C-MFA lies in the analysis of mass isotopomer distributions (MIDs) in metabolites, which are the patterns of ¹³C enrichment resulting from the metabolism of the labeled substrate. These MIDs are measured using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. By integrating this data with a metabolic network model, a quantitative flux map can be generated, offering unparalleled insights into the metabolic reprogramming that occurs in diseases like cancer and the mechanism of action of novel therapeutics.

Core Principles of ¹³C-Metabolic Flux Analysis

The workflow of a typical ¹³C-MFA experiment involves several key stages, from the selection of an appropriate tracer to the final computational analysis of fluxes. The choice of the isotopic tracer is critical as it significantly influences the precision of flux estimates for different pathways.

Caption: High-level experimental workflow for ¹³C Metabolic Flux Analysis.

Comparative Analysis of ¹³C-Labeled Glucose Tracers

The choice of the ¹³C-labeled glucose tracer is a critical experimental design parameter that significantly impacts the precision and accuracy of flux estimations. There is no single "best" tracer for all applications; the optimal choice depends on the specific metabolic pathways under investigation. For instance, ¹³C-glucose tracers are generally best for determining fluxes in the upper part of central carbon metabolism, such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP), while ¹³C-glutamine tracers often provide better resolution for the TCA cycle.

| Tracer | Primary Application(s) | Advantages | Disadvantages |

| [U-¹³C₆]glucose | General metabolic mapping, TCA cycle, Biosynthesis | Labels all carbon atoms, providing a comprehensive trace of glucose-derived carbons throughout metabolism. | Can result in complex labeling patterns that may be difficult to interpret for specific pathway fluxes without advanced computational analysis. |

| [1,2-¹³C₂]glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Provides high precision for estimating fluxes in glycolysis and the PPP. Effectively distinguishes between the oxidative and non-oxidative branches of the PPP. | Less informative for the TCA cycle compared to uniformly labeled glucose. |

| [1-¹³C]glucose | Glycolysis, PPP (oxidative branch) | Historically common and relatively inexpensive. The ¹³C1 carbon is lost as ¹³CO₂ in the oxidative PPP, which can be used to estimate pathway activity. | Outperformed by other tracers like [1,2-¹³C₂]glucose and [2-¹³C]glucose for glycolysis and PPP flux precision. |

| [2-¹³C]glucose | Glycolysis, PPP | Offers good precision for estimating glycolytic and PPP fluxes, outperforming [1-¹³C]glucose. | |

| [3-¹³C]glucose | Glycolysis, Pyruvate (B1213749) Oxidation | Provides good precision for glycolytic flux and information on pyruvate oxidation. |

Quantitative Data Summary: Metabolic Fluxes in Cancer Cells

¹³C-MFA has been instrumental in characterizing the metabolic reprogramming in cancer cells, famously known as the Warburg effect, which is characterized by increased glucose uptake and lactate (B86563) secretion even in the presence of oxygen. The following table summarizes typical metabolic flux rates observed in proliferating cancer cells.

| Metabolic Flux | Typical Rate (nmol/10⁶ cells/h) | Notes |

| Glucose Uptake | 100 - 400 | A hallmark of many cancer cell lines. |

| Lactate Secretion | 200 - 700 | Indicative of high glycolytic activity. |

| Glutamine Uptake | 30 - 100 | Glutamine is another key nutrient for cancer cell proliferation. |

| Other Amino Acid Uptake/Secretion | 2 - 10 | Varies depending on the specific amino acid and cell line. |

Note: These values are approximate and can vary significantly between different cell lines and culture conditions.

Key Metabolic Pathways and ¹³C-Glucose Tracing

The following diagrams illustrate how carbons from differently labeled glucose molecules are traced through central carbon metabolism.

Caption: Tracing of [U-¹³C₆]glucose through Glycolysis and the TCA Cycle.

Caption: Tracing of [1,2-¹³C₂]glucose through the Pentose Phosphate Pathway.

Detailed Experimental Protocols

Protocol 1: In Vitro ¹³C-Labeling in Cultured Mammalian Cells

This protocol is a generalized methodology for adherent mammalian cells and may require optimization for specific cell lines and experimental conditions.

1. Cell Culture and Media Preparation:

-

Culture cells to the desired confluency (typically 70-80%) in standard growth medium.

-

Prepare the labeling medium by supplementing glucose-free basal medium (e.g., DMEM, RPMI-1640) with the chosen ¹³C-labeled glucose tracer to the desired final concentration (e.g., 11.1 mM).

-

It is crucial to supplement the labeling medium with dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled glucose and other carbon sources.

-

Sterile filter the complete labeling medium using a 0.22 µm filter.

2. Isotope Labeling:

-

Aspirate the standard growth medium from the cell culture plates.

-

Wash the cells once with pre-warmed, sterile phosphate-buffered saline (PBS).

-

Add the pre-warmed ¹³C-labeling medium to the cells.

-

Incubate the cells for a sufficient duration to achieve isotopic steady-state in the metabolites of interest. This time can range from minutes for glycolytic intermediates to several hours for TCA cycle intermediates.

3. Metabolism Quenching and Metabolite Extraction:

-

To halt all enzymatic activity instantaneously, rapidly quench the metabolism. For adherent cells, this can be achieved by placing the culture plate on dry ice.

-

Aspirate the labeling medium.

-

Immediately add ice-cold (-80°C) 80% methanol (B129727) to the cells.

-

Scrape the cells into the methanol and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

-

Vortex the tubes vigorously and incubate at -80°C for at least 20 minutes to ensure complete protein precipitation and cell lysis.

-

Centrifuge the samples at high speed (>16,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Transfer the supernatant, which contains the intracellular metabolites, to a new tube for analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a widely used technique for ¹³C-MFA.

1. Derivatization:

-

The dried metabolite extracts must be derivatized to make them volatile for GC-MS analysis. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

2. GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

The gas chromatograph separates the derivatized metabolites based on their volatility and interaction with the column stationary phase.

-

The mass spectrometer then fragments the eluted metabolites and measures the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopomer distribution.

Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS/MS is another powerful technique for analyzing ¹³C-labeled metabolites, particularly for polar compounds.

1. Sample Preparation:

-

The metabolite extract can often be directly injected into the LC-MS/MS system after appropriate dilution.

2. LC-MS/MS Analysis:

-

Inject the sample into the LC-MS/MS system.

-

Use a suitable chromatography method, such as hydrophilic interaction liquid chromatography (HILIC), for the separation of polar metabolites.

-

Operate the mass spectrometer in a suitable ionization mode (e.g., electrospray ionization - ESI) and use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to quantify the mass isotopomers of the target metabolites.

Data Analysis and Interpretation

The output of a ¹³C-MFA study is a quantitative flux map that provides the rates of reactions in the metabolic model. The raw MS or NMR data needs to be corrected for the natural abundance of ¹³C. The corrected MIDs are then used in a computational model of the metabolic network to estimate the intracellular fluxes.

Statistical Analysis:

-

The quality of the flux map is assessed using statistical tests, such as the goodness-of-fit test (e.g., chi-square test), to determine if the model provides a statistically acceptable fit to the experimental data.

-

Calculating confidence intervals for each estimated flux provides a measure of their precision. Wide confidence intervals may indicate that a particular flux is poorly determined by the available data.

Conclusion

¹³C-labeled glucose is an indispensable tool in modern metabolomics, providing a powerful means to quantitatively analyze cellular metabolism. By carefully designing experiments, selecting the appropriate tracers, and employing robust analytical and computational methods, researchers can generate high-resolution flux maps. These maps illuminate the intricate metabolic reprogramming that occurs in various physiological and pathological states, thereby identifying novel therapeutic targets and advancing our understanding of cellular function. This guide serves as a foundational resource to empower researchers, scientists, and drug development professionals to effectively harness the potential of ¹³C-MFA in their research endeavors.

Fueling Fat: A Technical Guide to Studying De- Novo Fatty Acid Synthesis with Glucose-13C6

For Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Introduction

De novo lipogenesis (DNL), the metabolic pathway responsible for synthesizing fatty acids from non-lipid precursors like glucose, is a critical process in cellular physiology.[1] Its dysregulation is implicated in a range of pathologies, including metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and cancer.[1][2] Understanding and quantifying the rate of DNL is therefore of paramount importance for both basic research and the development of novel therapeutics.[3] Stable isotope tracers, particularly uniformly labeled Glucose-13C6, have emerged as a powerful and safe tool for meticulously tracking the journey of glucose carbons into newly synthesized fatty acids.[3][4] This technical guide provides an in-depth overview of the principles, experimental protocols, data interpretation, and relevant signaling pathways involved in using this compound to study de novo fatty acid synthesis.

Principle of the Technique

The core principle of using this compound as a tracer lies in its ability to be metabolized by cells and incorporated into various biomolecules.[3] When cells are supplied with this compound, the glucose molecule, in which all six carbon atoms are the heavy isotope ¹³C, enters glycolysis and is converted to pyruvate.[5] Pyruvate then enters the mitochondria and is converted to acetyl-CoA, the fundamental building block for fatty acid synthesis.[5] This ¹³C-labeled acetyl-CoA is then used by fatty acid synthase (FASN) in the cytoplasm to build new fatty acid chains.[5] By using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can detect and quantify the incorporation of ¹³C atoms into fatty acids, providing a direct measure of DNL rates.[1][6]

Experimental Protocols

The successful implementation of this compound tracing experiments requires careful planning and execution. The following protocols provide a generalized framework for both in vitro and in vivo studies.

In Vitro Isotopic Labeling Protocol (Cell Culture)

This protocol outlines the key steps for labeling cultured cells with this compound to measure DNL.

1. Cell Culture and Seeding:

-

Culture cells of interest to the desired confluency in standard growth medium.[1]

-

Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and grow.

2. Media Preparation:

-

Prepare a labeling medium using glucose-free DMEM or RPMI-1640.[7]

-

Supplement the medium with the desired concentration of [U-13C6]-glucose (e.g., 10 mM), dialyzed fetal bovine serum (to minimize unlabeled glucose and other carbon sources), and other necessary components.[7]

-

Pre-warm the labeling medium to 37°C.[7]

3. Isotopic Labeling:

-

Aspirate the standard growth medium from the cells.[7]

-

Wash the cells once with pre-warmed, sterile phosphate-buffered saline (PBS).[7]

-

Add the pre-warmed ¹³C-labeling medium to the cells.[7]

-

Incubate the cells for a predetermined duration (a time-course experiment is recommended to determine optimal labeling time) in a standard cell culture incubator (37°C, 5% CO₂).[7]

4. Cell Harvesting and Metabolite Extraction:

-

To quench metabolic activity, place the culture plates on ice.[7]

-

Quickly aspirate the labeling medium.[7]

-

Wash the cells rapidly with ice-cold PBS.[7]

-

Add ice-cold 80% methanol (B129727) (-80°C) to the cells to extract metabolites.[7]

-

Scrape the cells and collect the cell lysate into a microcentrifuge tube.[7]

-

Incubate the lysate at -80°C for at least 15 minutes to precipitate proteins.[7]

-

Centrifuge the samples at high speed (>13,000 g) at 4°C for 10-15 minutes.[7]

-

Collect the supernatant containing the metabolites for subsequent analysis.[7]

5. Lipid Extraction and Derivatization:

-

The lipid fraction can be separated from the polar metabolites using a two-phase extraction method (e.g., with chloroform (B151607) and water).

-

The extracted lipids are then saponified to release the fatty acids.[1]

-

Fatty acids are then derivatized, for example, to fatty acid methyl esters (FAMEs), to improve their volatility for gas chromatography-mass spectrometry (GC-MS) analysis.[1]

In Vivo Isotopic Labeling Protocol (Animal Models)

This protocol provides a general outline for in vivo DNL studies in animal models, such as pigs.

1. Animal Acclimation and Diet:

-

House the animals in appropriate conditions and provide them with a standard diet for an acclimation period (e.g., 2 weeks).[8]

-

Ensure animals are catheterized for blood sampling if required.[8]

2. Tracer Administration:

-

On the final day of the experiment, administer a bolus injection of [U-¹³C]glucose (e.g., 12 mg/kg body weight).[9]

3. Sample Collection:

-

Collect serial blood samples over a period of several hours (e.g., 4 hours) to determine the glucose rate of disappearance.[9]

-

Collect adipose tissue biopsies at multiple time points (e.g., 1, 2, and 3 hours post-injection) and at the end of the experiment after euthanasia.[9]

4. Sample Processing and Analysis:

-

Extract lipids from the adipose tissue samples.

-

Determine the ¹³C isotopic enrichment of the lipids using an appropriate analytical method like isotope ratio mass spectrometry.[9]

Analytical Techniques

The analysis of ¹³C incorporation into fatty acids is typically performed using mass spectrometry or NMR spectroscopy.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for analyzing fatty acids. After extraction and derivatization to FAMEs, the samples are separated by GC and the mass isotopomer distribution of the fatty acid fragments is determined by MS.[10] This allows for the calculation of the fractional contribution of de novo synthesis to the total fatty acid pool.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to analyze intact lipids, providing information about the incorporation of ¹³C into different lipid classes.[11] This technique is particularly useful for lipidomics studies.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³H-[¹³C] MRS is a non-invasive technique that can be used to measure de novo lipogenesis in vivo.[6] It allows for the detection of ¹³C-labeled intrahepatocellular lipids after the administration of [U-¹³C₆] glucose.[6]

Data Presentation and Interpretation

Quantitative data from this compound tracing experiments are crucial for understanding the dynamics of DNL. The following tables summarize key findings from published studies.

| Study Type | Organism | Tracer | Feeding/Infusion Conditions | Analyte | Key Finding | Reference |

| In vivo | Human | [1-¹³C]acetate | Fasted vs. Refed (glucose, Ensure, or mixed meal) | VLDL-palmitate | The fraction of VLDL-palmitate from DNL was 0.91 ± 0.27% (fasted) and increased to 1.64-1.97% (fed). | |